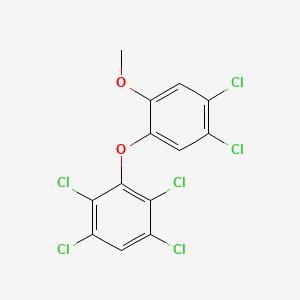
1,2,4,5-Tetrachloro-3-(4,5-dichloro-2-methoxyphenoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4,5-Tetrachloro-3-(4,5-dichloro-2-methoxyphenoxy)benzene is an organic compound characterized by its complex structure, which includes multiple chlorine atoms and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4,5-Tetrachloro-3-(4,5-dichloro-2-methoxyphenoxy)benzene typically involves multiple steps, starting from simpler chlorinated benzene derivatives. The process often includes chlorination reactions, followed by etherification to introduce the methoxy group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and etherification processes, utilizing advanced chemical reactors and purification systems to ensure consistency and quality. The choice of reagents and optimization of reaction conditions are essential to minimize by-products and environmental impact.
化学反应分析
Types of Reactions: 1,2,4,5-Tetrachloro-3-(4,5-dichloro-2-methoxyphenoxy)benzene can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may produce less chlorinated or dechlorinated products.
Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce partially dechlorinated compounds.
科学研究应用
1,2,4,5-Tetrachloro-3-(4,5-dichloro-2-methoxyphenoxy)benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard for quantitative analysis by nuclear magnetic resonance (NMR) spectroscopy.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biochemistry.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses or toxicological effects.
Industry: It is utilized in the development of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism by which 1,2,4,5-Tetrachloro-3-(4,5-dichloro-2-methoxyphenoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can alter biochemical pathways, leading to various physiological responses. The specific pathways and targets depend on the context of its application, whether in a biological system or a chemical process.
相似化合物的比较
1,2,4,5-Tetrachloro-3-nitrobenzene: This compound shares a similar chlorinated benzene core but differs in its functional groups.
2,3,5,6-Tetrachloro-1,4-benzoquinone: Another chlorinated benzene derivative with distinct chemical properties and applications.
Uniqueness: 1,2,4,5-Tetrachloro-3-(4,5-dichloro-2-methoxyphenoxy)benzene is unique due to its specific combination of chlorine atoms and a methoxy group, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
属性
CAS 编号 |
63709-65-9 |
|---|---|
分子式 |
C13H6Cl6O2 |
分子量 |
406.9 g/mol |
IUPAC 名称 |
1,2,4,5-tetrachloro-3-(4,5-dichloro-2-methoxyphenoxy)benzene |
InChI |
InChI=1S/C13H6Cl6O2/c1-20-9-3-5(14)6(15)4-10(9)21-13-11(18)7(16)2-8(17)12(13)19/h2-4H,1H3 |
InChI 键 |
JVHQZAUJUYAFBE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1OC2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





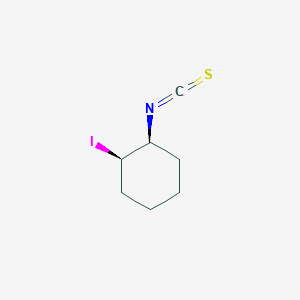

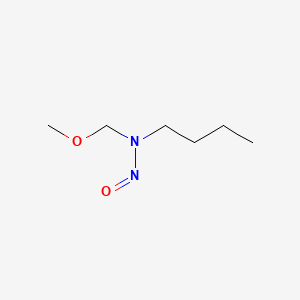
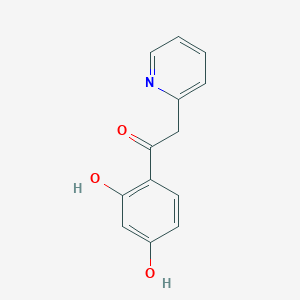
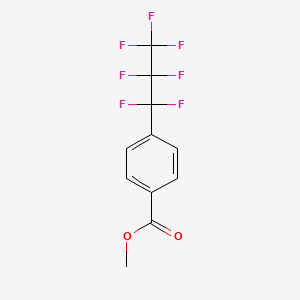
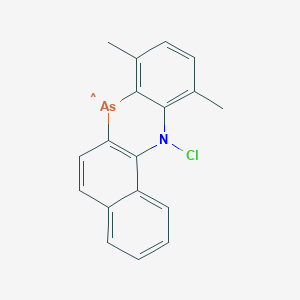
![{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride](/img/structure/B14490768.png)
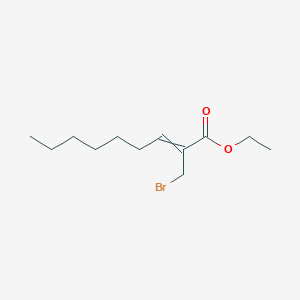
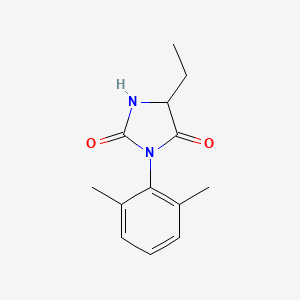
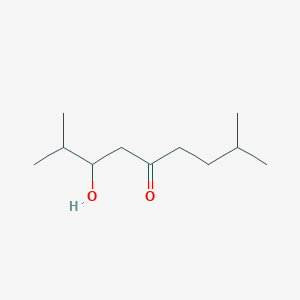
![[1,1'-Biphenyl]-2-ylphosphonic acid](/img/structure/B14490793.png)
